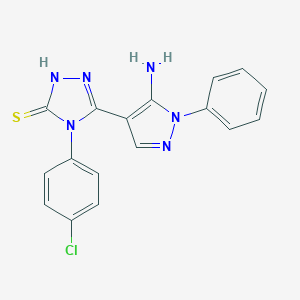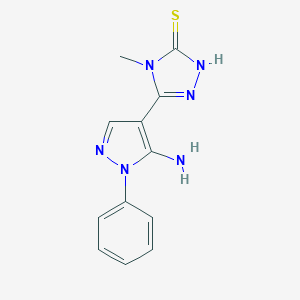
2-(4-methylphenyl)-4-phenyl-4H-3,1-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-4-phenyl-4H-3,1-benzothiazine is a heterocyclic organic compound with a molecular formula C20H17NS. It is also known as riluzole and is used as a drug for the treatment of amyotrophic lateral sclerosis (ALS). Riluzole was first synthesized in the 1980s and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
Riluzole acts by inhibiting the release of glutamate, a neurotransmitter involved in neuronal excitability and cell death. It does this by blocking voltage-gated sodium channels, which are responsible for the release of glutamate from presynaptic neurons. Riluzole has also been shown to enhance the uptake of glutamate by astrocytes, which helps to reduce the concentration of extracellular glutamate.
Biochemical and Physiological Effects:
Riluzole has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate neurotransmission, the inhibition of voltage-gated sodium channels, the enhancement of glutamate uptake by astrocytes, and the activation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). Riluzole has also been shown to have antioxidant properties and to modulate the expression of genes involved in cell survival and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using riluzole in lab experiments is its well-characterized mechanism of action and physiological effects. This allows researchers to design experiments that specifically target the glutamate neurotransmission pathway and to investigate the downstream effects of riluzole. However, one limitation of using riluzole is its relatively low potency, which may require high concentrations to achieve significant effects. This can lead to non-specific effects and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on riluzole. One area of interest is the development of more potent analogs of riluzole that may have greater therapeutic efficacy. Another area of interest is the investigation of riluzole's potential as a neuroprotective agent in other neurological disorders such as traumatic brain injury and stroke. Additionally, there is interest in investigating the potential of riluzole as a modulator of other neurotransmitter systems, such as the GABAergic system. Finally, there is interest in investigating the potential of riluzole as a modulator of neuroinflammation, which is implicated in the pathogenesis of many neurological disorders.
Synthesemethoden
The synthesis of riluzole involves the reaction of 2-aminobenzothiazole with 4-fluoroaniline in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The yield of riluzole can be improved by optimizing reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Riluzole has been extensively studied for its potential therapeutic applications in various neurological disorders such as ALS, Alzheimer's disease, and Huntington's disease. It has been shown to modulate glutamate neurotransmission, which is implicated in the pathogenesis of these disorders. Riluzole has also been investigated for its potential anti-tumor activity and as a neuroprotective agent in traumatic brain injury.
Eigenschaften
Molekularformel |
C21H17NS |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-4-phenyl-4H-3,1-benzothiazine |
InChI |
InChI=1S/C21H17NS/c1-15-11-13-17(14-12-15)21-22-19-10-6-5-9-18(19)20(23-21)16-7-3-2-4-8-16/h2-14,20H,1H3 |
InChI-Schlüssel |
FSBCFFBVMABDRC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(S2)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)



![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
